N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide
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Overview
Description
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Amidation: The final step involves the coupling of the benzothiazole derivative with 3-(4-methoxyphenoxy)propanoic acid to form the desired amide. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzothiazole and phenoxy rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield hydroxyl or carbonyl derivatives, while reduction of the amide group could yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: As an intermediate in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and amide groups may enhance binding affinity and specificity through hydrogen bonding, hydrophobic interactions, or electronic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide: Lacks the methoxy group on the phenoxy ring.
N-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide: Lacks the methoxy group on the benzothiazole ring.
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-hydroxyphenoxy)propanamide: Has a hydroxyl group instead of a methoxy group on the phenoxy ring.
Uniqueness
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide is unique due to the presence of methoxy groups on both the benzothiazole and phenoxy rings, which may enhance its biological activity and specificity compared to similar compounds.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenoxy)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-12-3-5-13(6-4-12)24-10-9-17(21)20-18-19-15-11-14(23-2)7-8-16(15)25-18/h3-8,11H,9-10H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVSYSDOHSUQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=NC3=C(S2)C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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